(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide
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Overview
Description
(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone core with various substituents that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a substituted benzaldehyde with thiourea and chloroacetic acid under acidic conditions.
Introduction of the Benzyl and Methylphenyl Groups: The benzyl and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides and methylphenyl halides.
Formation of the Cyanoethanamide Group: The cyanoethanamide group can be introduced by reacting the intermediate compound with cyanoacetic acid or its derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the benzyl group, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, nitriles, or amines under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones, or hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Antimicrobial Activity: Thiazolidinones are known for their antimicrobial properties, and this compound may exhibit similar activity against bacteria or fungi.
Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.
Medicine
Anticancer Activity: The compound may be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Drug Development: As a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core may interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[5-benzyl-3-phenyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide: Similar structure but lacks the 2-methyl group on the phenyl ring.
(2Z)-2-[5-benzyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide: Similar structure but has a methyl group at a different position on the phenyl ring.
Uniqueness
The presence of the 2-methyl group on the phenyl ring in (2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoethanamide may confer unique steric and electronic properties, potentially leading to different biological activities or reactivity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-[5-benzyl-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-5-6-10-16(13)23-19(25)17(11-14-8-3-2-4-9-14)26-20(23)15(12-21)18(22)24/h2-10,17H,11H2,1H3,(H2,22,24)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYASFELYJORC-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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